Methyl mesitylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl mesitylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a mesityl group attached to the nitrogen atom of the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl mesitylcarbamate can be synthesized through the reaction of mesityl isocyanate with methanol. The reaction typically occurs under mild conditions and can be catalyzed by a base such as triethylamine. The general reaction scheme is as follows:
Mesityl isocyanate+Methanol→Methyl mesitylcarbamate
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl mesitylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Methyl mesitylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of methyl mesitylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The mesityl group enhances its binding affinity and specificity, making it a valuable compound for studying enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Methyl mesitylcarbamate is unique due to the presence of the mesityl group, which imparts distinct chemical properties and enhances its reactivity. This makes it more versatile in various chemical reactions compared to other carbamates.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
CAS No. |
81517-97-7 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl N-(2,4,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)12-11(13)14-4/h5-6H,1-4H3,(H,12,13) |
InChI Key |
FJBYKALZQYDXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.